NVP-LCQ195, also known as AT9311, is a small molecule heterocyclic compound developed by Novartis Pharma and Astex Therapeutics. [, ] It belongs to a class of compounds known as CDK inhibitors, which are designed to interfere with the activity of CDKs, key regulators of the cell cycle. [] NVP-LCQ195 specifically inhibits CDK1, CDK2, CDK3, CDK5, and CDK9. []
In the context of scientific research, NVP-LCQ195 serves as a valuable tool for investigating the role of CDKs in various cellular processes, particularly in the development and progression of MM. [, ] Its multi-targeted nature allows researchers to study the effects of inhibiting multiple CDKs simultaneously, providing insights into the complex interplay between these kinases in cancer cells.
The synthesis of NVP-LCQ195 involves several key steps:
NVP-LCQ195 has a complex molecular structure characterized by:
The molecular structure allows for effective interaction with the ATP-binding sites of the targeted kinases, which is critical for its function as an inhibitor .
NVP-LCQ195 can undergo several chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
NVP-LCQ195 exerts its effects primarily through inhibition of cyclin-dependent kinases. The mechanism can be summarized as follows:
NVP-LCQ195 has several significant applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3